molecular formula C3H3Br2N3 B181227 3,5-dibromo-1-methyl-1H-1,2,4-triazole CAS No. 23579-79-5

3,5-dibromo-1-methyl-1H-1,2,4-triazole

Cat. No. B181227
CAS RN: 23579-79-5
M. Wt: 240.88 g/mol
InChI Key: OAPQSGTTZLYWJB-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C3H3Br2N3 . It is a solid substance .


Synthesis Analysis

In a synthesis process, 3,5-dibromo-1-methyl-1H-1,2,4-triazole was dissolved in DMF and potassium carbonate, followed by 3-chlorophenol were added. The reaction mixture was stirred for 15 hours at 100°C .


Molecular Structure Analysis

The molecular structure of 3,5-dibromo-1-methyl-1H-1,2,4-triazole is represented by the InChI code 1S/C3H3Br2N3/c1-8-3(5)6-2(4)7-8/h1H3 .


Chemical Reactions Analysis

The key concept in the design of alternative synthesis methods used to solve the problem of poor regional selectivity in the initial synthesis route of 3-Me-1H-1,2,4-triazole alkylation is the desymmetrization of 3,5-dibromo-1H-1,2,4-triazole and the de novo synthesis of the triazole nucleus .


Physical And Chemical Properties Analysis

3,5-Dibromo-1-methyl-1H-1,2,4-triazole is a solid substance . It has a molecular weight of 240.88 . The melting point is 201°C .

Scientific Research Applications

Synthetic Routes and Chemical Properties

  • Synthetic Approaches : Research on 1,2,4-triazoles includes the development of novel synthetic methods. The focus has been on creating efficient, eco-friendly procedures for synthesizing these compounds, with some studies emphasizing the need for greener chemistry approaches in their preparation (Kaushik et al., 2019).

Biological Activities

  • Antimicrobial and Antifungal Properties : 1,2,4-Triazole derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds have been studied for their potential in treating infections and diseases caused by various pathogens (Kazeminejad et al., 2022).

Applications in Material Science

  • Corrosion Inhibition : 1,2,4-Triazole derivatives have been found to be effective corrosion inhibitors for different metals. Their applications extend to protecting metals and alloys in aggressive environments, highlighting their potential in industrial applications (Hrimla et al., 2021).

Miscellaneous Applications

  • Agricultural and Industrial Uses : Some 1,2,4-triazole derivatives are utilized in agriculture as growth regulators and pesticides, demonstrating the versatility of these compounds beyond pharmaceutical applications. They are also used in the production of dyes, high-energy materials, and as anti-corrosion additives, indicating their wide-ranging industrial applications (Nazarov et al., 2021).

Safety and Hazards

The compound is harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

3,5-dibromo-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2N3/c1-8-3(5)6-2(4)7-8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPQSGTTZLYWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589379
Record name 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-1-methyl-1H-1,2,4-triazole

CAS RN

23579-79-5
Record name 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-1-methyl-1H-1,2,4-triazole
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